1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
The synthesis and structural elucidation of 1,3,4-oxadiazole derivatives demonstrate the compound's potential in generating biologically active molecules. The process involves converting carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles, followed by reactions that lead to target compounds exhibiting valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017). This methodology can be applied to synthesize and analyze compounds like 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, providing insights into their structural properties and biological activities.
Antibacterial, Antitumor, and Antimicrobial Activities
Compounds containing 1,3,4-oxadiazole rings have shown significant antibacterial and antimicrobial activities. The incorporation of specific moieties into the 1,3,4-oxadiazole structure enhances these properties, offering a foundation for developing new antimicrobial agents (Joshi et al., 2011). Furthermore, derivatives synthesized from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, revealing that modifications on the oxadiazole ring influence biological activity (Bayrak et al., 2009).
Properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-3-5-17(6-4-15)21-23-22(29-24-21)18-7-8-19(27)26(13-18)14-20(28)25-11-9-16(2)10-12-25/h3-8,13,16H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYZUJEDUCWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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